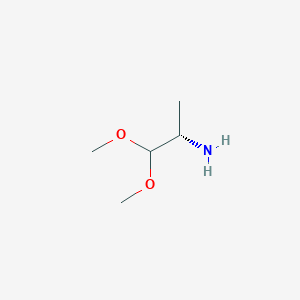

(2S)-1,1-dimethoxypropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1-dimethoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOKAVHTSXSLNB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of (2S)-1,1-dimethoxypropan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This section summarizes the known and predicted physical properties of 1,1-dimethoxypropan-2-amine. These values serve as a close approximation for the (2S) enantiomer.

Table 1: Quantitative Physical Property Data

| Property | Value |

| Molecular Formula | C₅H₁₃NO₂ |

| Molecular Weight | 119.16 g/mol |

| Boiling Point | 149.3°C at 760 mmHg[1] |

| Density | 0.929 g/cm³[1] |

| Flash Point | 44.1°C[1] |

| Vapor Pressure | 4.06 mmHg at 25°C[1] |

| pKa (Predicted) | 7.00 ± 0.10[1] |

| LogP | 0.65280[1] |

| Refractive Index | Not available |

| Optical Rotation, [α]ᴅ | Not available for (2S) enantiomer |

Experimental Protocols for Property Determination

The following sections detail standardized laboratory protocols for measuring the key physical properties of a liquid amine like (2S)-1,1-dimethoxypropan-2-amine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique requiring a small sample volume.[2]

Apparatus:

-

Thiele tube

-

Thermometer (0-200°C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

-

Rubber band or wire for attachment

Procedure:

-

Add a few milliliters of the sample liquid into the small test tube.

-

Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end facing up.[3][4]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the Thiele tube, which should be filled with mineral oil to a level above the side arm.

-

Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform temperature distribution.

-

Observe the capillary tube. As the temperature rises, a steady stream of bubbles will emerge from the open end.

-

Once a vigorous and continuous stream of bubbles is observed, remove the heat source.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[2] Record this temperature.

Determination of Density

Density is the mass of a substance per unit volume (d = m/V). It is typically measured using a pycnometer or by the direct mass/volume method with a graduated cylinder and balance.[5]

Apparatus:

-

Digital balance (accurate to at least 0.001 g)

-

Graduated cylinder or volumetric flask (e.g., 10 mL)[6]

-

Thermometer

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[7]

-

Carefully add a specific volume of the sample liquid (e.g., 5.0 mL) to the graduated cylinder. Record the exact volume, reading from the bottom of the meniscus.

-

Measure and record the combined mass of the graduated cylinder and the liquid.[6]

-

Subtract the mass of the empty cylinder from the combined mass to determine the mass of the liquid.[7]

-

Calculate the density using the formula: Density = Mass / Volume.

-

Record the temperature at which the measurement was taken, as density is temperature-dependent.[5]

Determination of Optical Rotation

Optical rotation is the angle to which a chiral compound rotates the plane of polarized light. This property is unique to chiral molecules and is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 dm in length[8]

-

Volumetric flask and pipette

-

Analytical balance

-

Solvent (e.g., chloroform, ethanol)

Procedure:

-

Prepare the Sample: Accurately weigh a known mass of the chiral compound and dissolve it in a precise volume of a suitable solvent to achieve a known concentration (c) in g/mL.[8]

-

Calibrate the Polarimeter: Turn on the polarimeter and allow the light source to warm up. Fill the polarimeter cell with the pure solvent (blank) and place it in the instrument. Zero the reading.[8]

-

Measure the Sample: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and record the observed optical rotation (α) in degrees.[8] Also, note the temperature and the wavelength of light used (typically the sodium D-line, 589 nm).

-

Calculate Specific Rotation [α]: Use Biot's law to calculate the specific rotation, which normalizes the value for concentration and path length.[9]

-

[α] = α / (l × c)

-

Where:

-

α = observed rotation (degrees)

-

l = path length of the cell (decimeters, dm)

-

c = concentration (g/mL)

-

-

References

- 1. 1,1-Dimethoxypropan-2-amine|lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. uoanbar.edu.iq [uoanbar.edu.iq]

- 6. scribd.com [scribd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

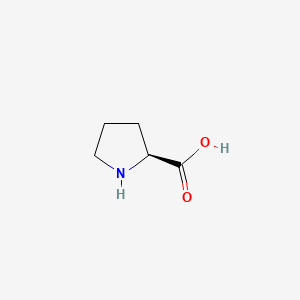

Synthesis of (2S)-1,1-dimethoxypropan-2-amine from L-Alanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of (2S)-1,1-dimethoxypropan-2-amine, a chiral building block of interest in pharmaceutical and organic synthesis, starting from the readily available amino acid L-alanine. The synthesis involves a multi-step sequence including protection of the amino group, modification of the carboxylic acid moiety, and subsequent deprotection. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy Overview

The conversion of L-alanine to this compound necessitates a sequence of chemical transformations. A logical and commonly employed strategy involves the following key steps:

-

N-Protection: The amino group of L-alanine is first protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under various reaction conditions and its ease of removal under acidic conditions.[1][2]

-

Reduction to Amino Alcohol: The carboxylic acid functionality of N-Boc-L-alanine is reduced to a primary alcohol to yield N-Boc-L-alaninol.

-

Oxidation to Amino Aldehyde: The resulting N-Boc-L-alaninol is then oxidized to the corresponding aldehyde, N-Boc-L-alaninal.

-

Acetal Formation: The aldehyde is converted to its dimethyl acetal, yielding (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate. This reaction must be performed under conditions that do not cleave the acid-sensitive Boc protecting group.

-

Deprotection: Finally, the Boc protecting group is removed to afford the target compound, this compound.[1]

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall synthetic workflow from L-alanine to the target compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of N-Boc-L-Alanine

Protocol:

-

Dissolve L-alanine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for instance, sodium hydroxide, to the solution.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours or overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., cold aqueous HCl) to a pH of approximately 2-3.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-alanine.

| Parameter | Value | Reference |

| Starting Material | L-Alanine | [2][3][4] |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [1] |

| Base | Sodium hydroxide | [1] |

| Solvent | Dioxane/Water | [1] |

| Typical Yield | >95% | General Knowledge |

Step 2: Synthesis of N-Boc-L-Alaninol

Protocol:

-

To a solution of N-Boc-L-alanine in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent. A common method involves the formation of a mixed anhydride followed by reduction with sodium borohydride.[5]

-

Add ethyl chloroformate dropwise to the stirred solution, followed by a tertiary amine base like N-methylmorpholine, while maintaining the temperature at 0 °C.

-

After stirring for a short period, filter the reaction mixture to remove the precipitated salt.

-

To the filtrate, add a solution of sodium borohydride in water dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the careful addition of a weak acid (e.g., aqueous ammonium chloride).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to give N-Boc-L-alaninol.[6][7][8]

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-Alanine | [5] |

| Reagent 1 | Ethyl chloroformate | [5] |

| Reagent 2 | Sodium borohydride (NaBH₄) | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Typical Yield | 70-85% | [5] |

Step 3: Synthesis of N-Boc-L-Alaninal

Protocol:

-

A mild oxidation procedure is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. The Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are suitable methods.

-

Swern Oxidation: In a typical procedure, add oxalyl chloride to a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) at low temperature (e.g., -78 °C).

-

To this activated DMSO species, add a solution of N-Boc-L-alaninol in DCM.

-

After a short stirring period, add a hindered base such as triethylamine.

-

Allow the reaction to warm to room temperature, then quench with water.

-

Extract the product, wash the organic layer, dry, and concentrate to afford N-Boc-L-alaninal.[9]

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-Alaninol | [10][11] |

| Reagent | Oxalyl chloride, DMSO, Triethylamine | [11] |

| Solvent | Dichloromethane (DCM) | [10] |

| Typical Yield | 80-95% | General Knowledge |

Step 4: Synthesis of (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate

Protocol:

-

Dissolve N-Boc-L-alaninal in methanol.

-

Add trimethyl orthoformate as a dehydrating agent.

-

Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid. It is crucial to use a catalytic amount to avoid premature deprotection of the Boc group.[12][13][14]

-

Stir the reaction at room temperature until the formation of the acetal is complete (monitored by TLC or GC-MS).

-

Neutralize the acid catalyst with a base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Remove the solvent under reduced pressure and purify the residue, for example, by column chromatography, to obtain the desired N-Boc protected amino acetal.

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-Alaninal | [13][14] |

| Reagent | Methanol, Trimethyl orthoformate | [12] |

| Catalyst | p-Toluenesulfonic acid (catalytic) | [12] |

| Typical Yield | 85-95% | General Knowledge |

Step 5: Synthesis of this compound (Deprotection)

Protocol:

-

Dissolve the (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).[1]

-

Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

The product is typically obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate). To obtain the free amine, the salt can be neutralized with a base and extracted.

| Parameter | Value | Reference |

| Starting Material | (S)-tert-butyl (1,1-dimethoxypropan-2-yl)carbamate | [1] |

| Reagent | Trifluoroacetic acid (TFA) or HCl in dioxane | [1] |

| Solvent | Dichloromethane or Dioxane | [1] |

| Typical Yield | >90% | General Knowledge |

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and the key transformations involved in the synthesis.

Caption: Key chemical transformations and protecting group manipulations.

This guide provides a robust framework for the synthesis of this compound from L-alanine. Researchers should optimize the reaction conditions and purification procedures for each step based on their specific laboratory settings and desired scale. Standard laboratory safety precautions should be followed throughout the synthesis.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. BOC-L-Alanine | 15761-38-3 | B-4505 | Biosynth [biosynth.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. chemimpex.com [chemimpex.com]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Boc- L -alaninal = 98 79069-50-4 [sigmaaldrich.com]

- 10. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 11. Oxidation to aldehyde and ketones - Wordpress [reagents.acsgcipr.org]

- 12. Dimethyl Acetals [organic-chemistry.org]

- 13. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Predicted Spectroscopic Data of (2S)-1,1-dimethoxypropan-2-amine

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (2S)-1,1-dimethoxypropan-2-amine. It is designed for researchers, scientists, and professionals in drug development who may be working with this or structurally similar chiral amines.

Predicted Spectroscopic Data

The structure of this compound is as follows:

The predicted data has been organized into tables for clarity and ease of comparison.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.1 | Doublet | 3H | -CH(NH₂)CH₃ |

| ~ 1.5 - 2.0 | Broad Singlet | 2H | -NH₂ |

| ~ 2.8 - 3.0 | Multiplet | 1H | -CH (NH₂)CH₃ |

| ~ 3.3 | Singlet | 6H | -OCH₃ |

| ~ 4.1 | Doublet | 1H | -CH (OCH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 18 | -CH(NH₂) C H₃ |

| ~ 50 | C H(NH₂)CH₃ |

| ~ 55 | -O C H₃ |

| ~ 105 | C H(OCH₃)₂ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (Primary Amine) |

| 2850 - 3000 | Strong | C-H Stretch (Alkyl) |

| 1590 - 1650 | Medium | N-H Bend (Primary Amine) |

| 1050 - 1150 | Strong | C-O Stretch (Acetal) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 119 | [M]⁺ (Molecular Ion) |

| 104 | [M - CH₃]⁺ |

| 88 | [M - OCH₃]⁺ |

| 75 | [CH(OCH₃)₂]⁺ |

| 44 | [CH(NH₂)CH₃]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a liquid amine sample like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters for a ¹H spectrum include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Typical parameters for a ¹³C spectrum include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise. Proton decoupling is typically used.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.

2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often results in a prominent molecular ion peak.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum, a plot of ion intensity versus m/z, is analyzed to determine the molecular weight and to deduce the structure from the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for a dimethoxypropanamine isomer.

Technical Guide: (2S)-1,1-dimethoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,1-dimethoxypropan-2-amine is a chiral amine of significant interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical agents. Its stereochemistry and functional groups make it a valuable synthon for creating complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

It is important to note that while the racemic mixture, 1,1-dimethoxypropan-2-amine, is assigned the CAS number 57390-38-2 , a specific CAS number for the (2S)-enantiomer is not readily found in public databases.[1] This guide will therefore focus on the properties of the racemate and relevant synthetic methodologies for obtaining the enantiomerically pure form. For comparative purposes, data for the closely related chiral compound, (S)-(+)-1-methoxy-2-propylamine, is also included.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1,1-dimethoxypropan-2-amine and the related (S)-(+)-1-methoxy-2-propylamine. Data for the specific (2S)-enantiomer is expected to be very similar to the racemate, with the exception of optical activity.

| Property | 1,1-Dimethoxypropan-2-amine (Racemate) | (S)-(+)-1-methoxy-2-propylamine |

| CAS Number | 57390-38-2[1] | 99636-32-5 |

| Molecular Formula | C5H13NO2[1] | C4H11NO |

| Molecular Weight | 119.16 g/mol [1] | 89.14 g/mol |

| Boiling Point | 149.3°C at 760 mmHg[1] | 92-94°C at 68 mmHg |

| Density | 0.929 g/cm³[1] | 0.844 g/cm³ |

| Flash Point | 44.1°C[1] | 9°C |

| Water Solubility | Not specified, but likely soluble | Fully miscible |

| Appearance | Not specified | Colorless to light yellow liquid |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through asymmetric synthesis or by resolution of the racemic mixture. A common precursor for the racemic synthesis is 1,1-dimethoxypropan-2-one (CAS: 6342-56-9).

Experimental Protocol: Reductive Amination of 1,1-dimethoxypropan-2-one (Racemic)

This protocol describes a general procedure for the synthesis of 1,1-dimethoxypropan-2-amine via reductive amination of the corresponding ketone.

Materials:

-

1,1-dimethoxypropan-2-one

-

Ammonia (or an ammonium salt such as ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)

-

An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)

-

Acid and base for workup (e.g., HCl, NaOH)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Dissolve 1,1-dimethoxypropan-2-one in the chosen solvent in a reaction vessel.

-

Add the ammonia source. If using ammonia gas, it can be bubbled through the solution. If using an ammonium salt, it should be added directly to the mixture.

-

Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by carefully adding an aqueous acid solution.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

-

Make the aqueous layer basic by adding a concentrated base solution (e.g., NaOH) until a pH greater than 10 is achieved.

-

Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to yield the crude 1,1-dimethoxypropan-2-amine.

-

The crude product can be purified by distillation.

Strategies for Enantioselective Synthesis

Achieving the desired (2S)-enantiomer requires an asymmetric approach. Two common strategies are:

-

Chiral Auxiliary-Mediated Synthesis: The ketone precursor can be reacted with a chiral auxiliary to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the desired chiral amine.

-

Biocatalytic Reductive Amination: The use of enzymes, such as amine dehydrogenases (AmDHs) or transaminases, can provide a highly enantioselective route to the desired amine. For example, a transaminase can be used to convert 1,1-dimethoxypropan-2-one to this compound using a suitable amine donor.

Applications in Drug Development

Chiral amines are fundamental building blocks in a vast array of pharmaceuticals. The this compound moiety can be incorporated into larger molecules to impart specific stereochemistry, which is often crucial for biological activity and selectivity. The amine group provides a handle for further chemical modifications, such as amide bond formation, alkylation, or arylation, allowing for the construction of diverse molecular scaffolds.

Logical Workflow for Synthesis and Application

The following diagram illustrates a general workflow from the precursor to the potential application of this compound in drug discovery.

Caption: Synthetic workflow and application in drug discovery.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) for 1,1-dimethoxypropan-2-amine (CAS 57390-38-2).

References

Safety Data Sheet for (2S)-1,1-dimethoxypropan-2-amine: A Technical Guide

Disclaimer: A comprehensive Safety Data Sheet (SDS) for the specific enantiomer (2S)-1,1-dimethoxypropan-2-amine is not publicly available. This guide has been compiled using safety data for the racemic mixture, 1,1-dimethoxypropan-2-amine (CAS 57390-38-2), and structurally related compounds. The information provided herein should be used as a reference and is not a substitute for a manufacturer-provided SDS. All laboratory work should be conducted under the supervision of a qualified professional, adhering to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a chiral organic compound. Due to the lack of specific data for the (2S)-enantiomer, the following information is provided for the racemic mixture, 1,1-dimethoxypropan-2-amine.

| Property | Value | Source |

| CAS Number | 57390-38-2 | LookChem[1] |

| Molecular Formula | C5H13NO2 | LookChem[1] |

| Molecular Weight | 119.16 g/mol | LookChem[1] |

| Boiling Point | 149.3°C at 760 mmHg | LookChem[1] |

| Flash Point | 44.1°C | LookChem[1] |

| Density | 0.929 g/cm³ | LookChem[1] |

| Vapor Pressure | 4.06 mmHg at 25°C | LookChem[1] |

Hazard Identification and GHS Classification

Anticipated GHS Classification (based on 1,3-dimethoxypropan-2-amine):

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[2]

-

Serious Eye Damage/Eye Irritation: Category 1 (Implied by H314)[2]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is not available. However, standard precautions for flammable and corrosive liquids should be followed. This includes, but is not limited to:

-

Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[3]

-

Keep container tightly closed.[3]

-

Ground/bond container and receiving equipment.[3]

-

Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Store in a well-ventilated place. Keep cool.[3]

First-Aid Measures

The following first-aid protocols are general recommendations and should be adapted based on the specific exposure and available medical resources.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocol for First-Aid Response: No specific experimental protocols for first-aid measures were found in the search results. The provided measures are standard chemical first-aid procedures.

Fire-Fighting Measures

| Property | Recommendation |

| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3] |

| Specific Hazards from Combustion | May produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides under fire conditions. |

| Special Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] |

Experimental Protocol for Fire-Fighting Suitability: No experimental protocols for determining suitable extinguishing media were found. The recommendations are based on general chemical fire-fighting guidelines for flammable liquids.

Handling and Storage

| Aspect | Procedure |

| Handling | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Keep away from sources of ignition. Take precautionary measures against static discharge.[3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Keep away from heat, sparks, and flame. |

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[3] |

| Skin Protection | Wear compatible chemical-resistant gloves, a lab coat, and other protective clothing as necessary to prevent skin contact.[3] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if ventilation is inadequate or if exposure limits are exceeded. |

Visualizations

Caption: First-aid response workflow for exposure to this compound.

References

Navigating the Chiral Landscape: A Technical Guide to the Commercial Availability and Synthesis of (2S)-1,1-dimethoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the commercial availability, properties, and potential synthetic routes for (2S)-1,1-dimethoxypropan-2-amine, a chiral amine of interest in synthetic chemistry and drug development. While direct commercial sources for this specific enantiomer are scarce, this document provides a comprehensive overview of the commercially available racemic mixture and explores methodologies for obtaining the enantiopure (S)-form.

Commercial Availability: The Racemic Precursor

Direct commercial availability of the stereospecific compound, this compound, is not readily found through standard chemical suppliers. However, its racemic form, 1,1-dimethoxypropan-2-amine (CAS No: 57390-38-2), also known as 2-aminopropionaldehyde dimethyl acetal, is commercially available. This racemate serves as a primary precursor for obtaining the desired (S)-enantiomer through chiral separation or as a starting point for developing stereoselective synthetic methods.

Several chemical suppliers offer the racemic 1,1-dimethoxypropan-2-amine. The table below summarizes the available quantitative data from various suppliers.

| Supplier | Product Name | CAS No. | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| AK Scientific | 1,1-Dimethoxypropan-2-amine | 57390-38-2 | 99% | C5H13NO2 | 119.16 |

| LookChem | 1,1-Dimethoxypropan-2-amine | 57390-38-2 | 99% | C5H13NO2 | 119.164 |

Table 1: Commercial Suppliers of Racemic 1,1-dimethoxypropan-2-amine

Physicochemical Properties of 1,1-dimethoxypropan-2-amine

Understanding the physicochemical properties of the racemate is crucial for its handling, reaction setup, and separation processes.

| Property | Value |

| Molecular Formula | C5H13NO2 |

| Molecular Weight | 119.16 g/mol |

| Boiling Point | 149.3°C at 760 mmHg |

| Density | 0.929 g/cm³ |

| Flash Point | 44.1°C |

| Vapor Pressure | 4.06 mmHg at 25°C |

| pKa | 7.00 ± 0.10 (Predicted) |

| LogP | 0.65280 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

Table 2: Physicochemical Properties of 1,1-dimethoxypropan-2-amine [1]

Pathways to Enantiopurity: Synthesis and Separation

Given the limited direct commercial availability of this compound, researchers have two primary avenues to obtain this specific enantiomer: stereoselective synthesis or chiral resolution of the racemic mixture.

Conceptual Stereoselective Synthesis

A plausible synthetic route to this compound involves the asymmetric reduction of an appropriate prochiral precursor. One such conceptual pathway is the asymmetric reductive amination of 1,1-dimethoxypropan-2-one.

Figure 1: Conceptual workflow for the stereoselective synthesis of this compound via asymmetric reductive amination.

Experimental Protocol: Conceptual Asymmetric Reductive Amination

-

Imination: In a reaction vessel under an inert atmosphere, dissolve 1,1-dimethoxypropan-2-one in an appropriate solvent (e.g., methanol). Add a source of ammonia (e.g., ammonia in methanol) and stir at room temperature to form the corresponding prochiral imine in situ.

-

Catalyst Preparation: In a separate vessel, prepare the chiral catalyst by reacting a suitable metal precursor (e.g., a rhodium or iridium complex) with a chiral phosphine ligand.

-

Asymmetric Reduction: Introduce the prepared chiral catalyst to the imine solution. Pressurize the reaction vessel with hydrogen gas and heat to the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion of the imine and the enantiomeric excess of the product.

-

Work-up and Purification: Upon completion, cool the reaction, vent the hydrogen gas, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield the enantiomerically enriched this compound.

Chiral Resolution of Racemic 1,1-dimethoxypropan-2-amine

An alternative to de novo synthesis is the separation of the two enantiomers from the commercially available racemic mixture. This can be achieved through various chiral resolution techniques, most commonly by forming diastereomeric salts with a chiral resolving agent.

Figure 2: Logical workflow for the chiral resolution of racemic 1,1-dimethoxypropan-2-amine using a chiral resolving agent.

Experimental Protocol: Conceptual Chiral Resolution

-

Salt Formation: Dissolve the racemic 1,1-dimethoxypropan-2-amine in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The solubility of the two diastereomeric salts will differ, allowing for fractional crystallization. One diastereomer will preferentially crystallize out of the solution.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration. The enantiomeric purity of the salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat it with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine.

-

Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent to yield the enantiopure this compound. The purity and enantiomeric excess should be confirmed using appropriate analytical techniques such as chiral HPLC or GC.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structural motifs are found in various biologically active molecules and chiral auxiliaries. Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The related compound, aminoacetaldehyde dimethyl acetal, is a known intermediate in the synthesis of several bioactive molecules, including proline analogs and the anti-parasitic drug praziquantel. This suggests that this compound could serve as a valuable chiral intermediate in the development of novel therapeutic agents and other functional molecules.

Conclusion

The direct commercial availability of this compound is limited. However, its racemic form is commercially accessible and serves as a viable starting material. Researchers and drug development professionals can obtain the desired (S)-enantiomer through established methodologies such as stereoselective synthesis or chiral resolution. The conceptual protocols and workflows provided in this guide offer a starting point for developing practical laboratory procedures to access this valuable chiral building block. As the demand for enantiopure compounds in pharmaceutical and materials science continues to grow, the development of efficient and scalable routes to molecules like this compound will be of significant importance.

References

The Synthetic Utility of (2S)-1,1-Dimethoxypropan-2-amine: A Chiral Building Block in Agrochemical Synthesis

(2S)-1,1-dimethoxypropan-2-amine , a chiral amine derived from the natural amino acid L-alanine, serves as a crucial stereodefined component in the synthesis of high-value agrochemicals. Its primary and most well-documented application is as a key chiral building block in the industrial production of the herbicide Dimethenamid-P. This in-depth technical guide explores the applications of this compound, with a focus on its role in asymmetric synthesis, providing detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction to Chiral Amines in Asymmetric Synthesis

Chiral amines are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. They can function in two primary ways: as chiral auxiliaries or as chiral building blocks . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. In contrast, a chiral building block is a stereochemically pure molecule that is permanently incorporated into the final product, contributing its inherent chirality to the target structure. While the application of this compound as a removable chiral auxiliary is not extensively documented in the literature, its utility as a potent chiral building block is well-established.

Core Application: Synthesis of Dimethenamid-P

The most significant industrial application of this compound is in the synthesis of Dimethenamid-P, the herbicidally active (S)-enantiomer of dimethenamid.[1] This chloroacetamide herbicide is effective for the control of annual grasses and broadleaf weeds in various crops.[2] The use of the enantiomerically pure form significantly reduces the environmental load of the herbicide.

The synthesis involves the reaction of this compound with 2,4-dimethyl-3-hydroxythiophene, followed by acylation with chloroacetyl chloride.[2][3] A key advantage of this route is the retention of the stereochemical integrity of the chiral amine throughout the synthesis.[2]

Synthesis of this compound

The chiral building block itself is synthesized from the readily available chiral pool starting material, L-alanine. The process involves the reduction of the carboxylic acid functionality followed by methylation of the resulting primary alcohol.[2]

Synthesis of Dimethenamid-P

The subsequent reaction pathway to Dimethenamid-P involves the formation of an enamine intermediate followed by N-acylation.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and its subsequent conversion to an intermediate in the Dimethenamid-P synthesis, as derived from patent literature.[2]

Table 1: Synthesis of this compound

| Step | Reactants | Reagents | Product | Yield | Optical Purity (ee) |

| 1 | Methyl L-alanine hydrochloride | Sodium borohydride | (2S)-1-hydroxypropyl-2-amine | Not explicitly stated | >95% |

| 2 | (2S)-1-hydroxypropyl-2-amine | Sodium hydride, Dimethyl sulfate | (2S)-1-methoxy-propyl-2-amine | Not explicitly stated | >95% |

Table 2: Synthesis of Dimethenamid-P Intermediate

| Reactants | Reagents | Product | Yield | Optical Purity (ee) |

| 2,4-dimethyl-3-hydroxythiophene, (2S)-1-methoxypropyl-2-amine | Concentrated hydrochloric acid | (1S,aRS)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine | ~23% (based on thiophene) | Up to 95% |

Experimental Protocols

The following are detailed experimental procedures adapted from the patent literature for the synthesis of this compound and its subsequent reaction to form a key intermediate for Dimethenamid-P.[2]

Synthesis of (2S)-1-hydroxypropyl-2-amine

-

A 10 L reaction vessel is charged with 570 ml of water, 1500 ml of ethanol, and 444 g of sodium borohydride.

-

To this solution, a solution of 418 g (3 mol) of methyl L-alanine hydrochloride in 570 ml of water and 750 ml of ethanol is added dropwise.

-

The reaction temperature is maintained between +50°C and +55°C.

-

After complete addition, the reaction mixture is refluxed until hydrogen gas evolution ceases.

-

The hot mixture is decanted and filtered.

-

Most of the ethanol is removed by evaporation, ensuring the product does not distill off as an azeotrope.

Synthesis of (2S)-1-methoxy-propyl-2-amine

-

A round-bottom flask is charged with 25 g of (2S)-1-hydroxypropyl-2-amine and 100 ml of dry ether.

-

To this suspension, 10 g of sodium hydride (80% suspension in oil) is added in portions of 0.5 g with cooling.

-

After the addition is complete, a solution of 40 g of dimethyl sulfate in 70 ml of ether is added dropwise at a temperature below 20°C.

-

A solution of 30 ml of concentrated hydrochloric acid in 20 ml of water is slowly added to the stirred solution.

-

The solvents are evaporated to give crude (2S)-1-methoxy-propyl-2-amine as the hydrochloride salt.

-

The hydrochloride salt is suspended in dichloromethane and treated with 60 g of potassium carbonate.

-

This suspension is refluxed in a Dean-Stark trap.

-

Evaporation of the solvent at normal pressure followed by distillation at +95°C yields (2S)-1-methoxy-propyl-2-amine as an oil with a chemical purity of 80% and an enantiomeric excess of >95%.

Synthesis of (1S,aRS)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine

-

To a stirred solution of 14.2 g (100 mmol) of 2,4-dimethyl-3-hydroxythiophene in 100 ml of toluene, 15.1 g (170 mmol) of (2S)-methoxy-propyl-2-amine (ee >96%) is added.

-

Subsequently, 6.6 g (65 mmol) of concentrated hydrochloric acid is added dropwise.

-

After 10 minutes, the mixture is placed in an autoclave and heated to +200°C for 3 hours, reaching a pressure of 6 bar.

-

After cooling, the mixture is distilled. Fractions boiling between +112°C and 123°C at 30 mbar are collected and diluted with diethyl ether.

-

The combined organic phases are washed with a diluted sodium hydroxide solution.

-

Standard workup procedures yield 4.0 g of (1S,aRS)-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)amine as a yellow oil.

Conclusion

This compound stands out as a valuable chiral building block in the agrochemical industry, with its application in the stereoselective synthesis of Dimethenamid-P being a prime example of its industrial relevance. The synthetic routes to this chiral amine and its subsequent utilization leverage readily available starting materials from the chiral pool, ensuring the transfer of chirality to the final product with high fidelity. While its role as a classical, removable chiral auxiliary is not prominently featured in the scientific literature, its effectiveness as an integral chiral synthon is clearly established. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and professionals in the field of asymmetric synthesis and agrochemical development. Future research may yet uncover novel applications for this versatile chiral amine as a removable auxiliary in other stereoselective transformations.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (2S)-1,1-dimethoxypropan-2-amine as a Chiral Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,1-dimethoxypropan-2-amine, a chiral auxiliary derived from the amino acid L-alanine, serves as a versatile tool in asymmetric synthesis. Its utility lies in the temporary introduction of a stereogenic center that can effectively control the stereochemical outcome of reactions at a prochiral center. The acetal functionality provides stability under various reaction conditions, while the amine group allows for the formation of imines, which can then undergo diastereoselective transformations. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

These application notes provide an overview of the potential applications of this compound as a chiral auxiliary, focusing on diastereoselective alkylation of imine derivatives. The protocols provided are based on established methodologies for analogous chiral α-amino aldehyde acetals and serve as a starting point for further investigation and optimization.

Key Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective synthesis of α-substituted amines. This is typically achieved through the formation of an imine with an aldehyde or ketone, followed by a nucleophilic addition or alkylation reaction. The stereocenter of the chiral auxiliary directs the approach of the nucleophile, leading to the preferential formation of one diastereomer.

General Workflow for Asymmetric Alkylation:

Caption: General workflow for asymmetric alkylation using this compound.

Data Presentation

| Reaction Type | Substrate (Aldehyde) | Nucleophile/Alkylating Agent | Diastereomeric Ratio (d.r.) | Yield (%) |

| Diastereoselective C-alkylation[1][2] | Aromatic/Aliphatic | Triethylborane | Good to High | Good |

| Allylation[3] | Various | Allyltrimethylsilane | Moderate to High | Good |

Note: The diastereoselectivity and yield are highly dependent on the specific substrates, reagents, and reaction conditions. Optimization is crucial to achieve high stereocontrol.

Experimental Protocols

The following protocols are generalized procedures for the key steps involved in using this compound as a chiral auxiliary in asymmetric alkylation.

Protocol 1: Formation of the Chiral Imine

This protocol describes the formation of the imine intermediate from the chiral auxiliary and an aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Dehydrating agent (e.g., anhydrous magnesium sulfate, molecular sieves)

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the anhydrous solvent.

-

Add this compound (1.0 - 1.2 eq).

-

Add the dehydrating agent to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating until the formation of the imine is complete (monitor by TLC or GC-MS).

-

Filter off the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Alkylation of the Chiral Imine

This protocol outlines a general procedure for the diastereoselective addition of an organometallic reagent to the chiral imine.

Materials:

-

Chiral imine from Protocol 1

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Organometallic reagent (e.g., Grignard reagent, organolithium reagent, or trialkylborane)

-

Inert atmosphere

Procedure:

-

Dissolve the crude chiral imine (1.0 eq) in the anhydrous solvent in a flask under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C, 0 °C).

-

Slowly add the organometallic reagent (1.1 - 1.5 eq) to the cooled solution.

-

Stir the reaction mixture at the low temperature for the specified time, monitoring the reaction progress by TLC.

-

Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

-

Allow the mixture to warm to room temperature and perform an aqueous workup (e.g., extraction with an organic solvent).

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude alkylated product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the chiral auxiliary to yield the free α-substituted amine.

Materials:

-

Crude alkylated product from Protocol 2

-

Acidic solution (e.g., aqueous HCl, acetic acid)

-

Solvent (e.g., THF, methanol)

Procedure:

-

Dissolve the crude alkylated product in a suitable solvent.

-

Add the acidic solution and stir the mixture at room temperature or with gentle heating.

-

Monitor the hydrolysis of the imine and acetal groups by TLC or LC-MS.

-

Once the cleavage is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Perform an aqueous workup, including extraction of the aqueous layer with an organic solvent to remove the cleaved auxiliary.

-

The desired chiral amine can be isolated from the aqueous layer by basification and extraction or by other suitable purification methods (e.g., chromatography, crystallization).

Signaling Pathway and Logical Relationship Diagrams

The following diagrams illustrate the key transformations and logical flow of the asymmetric synthesis process.

References

- 1. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Use of (2S)-1,1-dimethoxypropan-2-amine in the Synthesis of Chiral Amino Acids

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of (2S)-1,1-dimethoxypropan-2-amine as a chiral auxiliary or starting material in the synthesis of chiral amino acids.

Extensive searches were conducted to locate established protocols, application notes, or research articles detailing the use of this specific chiral amine for the enantioselective synthesis of amino acids. These searches, targeting a broad range of chemical synthesis and methodology databases, did not yield any relevant results.

This indicates that the use of this compound for this purpose is not a conventional or published method within the field of organic chemistry and drug development. Researchers and scientists seeking to synthesize chiral amino acids typically employ a variety of other well-established chiral auxiliaries, catalysts, and synthetic strategies.

While this compound possesses a stereocenter and functional groups that could theoretically be explored for asymmetric synthesis, there is no available data, experimental protocols, or signaling pathway information to support its application in chiral amino acid synthesis at this time.

For researchers and professionals in drug development interested in the synthesis of chiral amino acids, it is recommended to consult literature on more conventional and validated methods, such as:

-

Asymmetric Strecker Synthesis: Utilizing chiral catalysts or auxiliaries to control the stereochemistry of the addition of cyanide and an amine to an aldehyde or ketone.

-

Chiral Auxiliary-Mediated Alkylation: Employing chiral auxiliaries, such as Evans oxazolidinones, to direct the stereoselective alkylation of glycine enolates or their equivalents.

-

Enzymatic Resolution: Using enzymes to selectively resolve a racemic mixture of amino acids or their precursors.

-

Asymmetric Hydrogenation: The enantioselective hydrogenation of dehydroamino acid derivatives using chiral metal catalysts.

-

Chiral Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts for the asymmetric alkylation of glycine Schiff bases.

Should you be interested in detailed application notes and protocols for any of these established methods, please specify your area of interest.

Application Notes and Protocols for the N-Protection of (2S)-1,1-dimethoxypropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-protection of (2S)-1,1-dimethoxypropan-2-amine, a key intermediate in various synthetic applications. The choice of a suitable protecting group is critical for the successful execution of multi-step syntheses, preventing unwanted side reactions of the amine functionality. This guide outlines common N-protection strategies, including the use of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.

The protocols provided are based on established general procedures for amine protection and have been adapted for this compound.[1][2][3][4][5] Researchers should consider these as starting points and may need to optimize conditions for their specific applications.

Overview of Common N-Protecting Groups

The selection of an appropriate N-protecting group depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its deprotection conditions relative to other functional groups present in the molecule.[6][7]

Table 1: Comparison of Common N-Protecting Groups for Amines

| Protecting Group | Reagent | Typical Protection Conditions | Typical Deprotection Conditions | Stability |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaOH, DMAP, NaHCO₃), Room Temp to 40°C in solvents like water, THF, or acetonitrile.[1][5] | Strong acid (e.g., TFA, HCl).[1][3] | Stable to bases, hydrogenolysis, and mild nucleophiles.[4][8] |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃) in a biphasic system (e.g., dioxane/water). | Catalytic hydrogenation (e.g., H₂, Pd/C).[2][3] | Stable to acidic and basic conditions. |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, DIPEA) in a biphasic system (e.g., dioxane/water). | Base (e.g., 20% piperidine in DMF).[3][9] | Stable to acidic conditions and hydrogenolysis. |

Experimental Protocols

The following are detailed protocols for the N-protection of this compound with Boc, Cbz, and Fmoc groups.

N-Boc Protection Protocol

This protocol describes the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and water (1:1 v/v).

-

Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(2S)-1,1-dimethoxypropan-2-amine.

-

Purify the crude product by column chromatography on silica gel if necessary.

N-Cbz Protection Protocol

This protocol details the protection of the primary amine with a benzyloxycarbonyl (Cbz) group.

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in 1,4-dioxane.

-

Add an aqueous solution of sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.2 eq) to the vigorously stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers and wash with brine (1 x 40 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-Cbz-(2S)-1,1-dimethoxypropan-2-amine by column chromatography.

N-Fmoc Protection Protocol

This protocol outlines the protection of the primary amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Materials:

-

This compound

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and an aqueous solution of sodium bicarbonate (3.0 eq).

-

Cool the suspension to 0 °C.

-

Add a solution of Fmoc-Cl (1.1 eq) in 1,4-dioxane dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, add water to the mixture and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude N-Fmoc-(2S)-1,1-dimethoxypropan-2-amine by column chromatography.

Deprotection Protocols

The following are general protocols for the deprotection of the N-protected this compound.

Table 2: Summary of Deprotection Conditions

| Protected Amine | Reagents | Solvent | Conditions |

| N-Boc-(2S)-1,1-dimethoxypropan-2-amine | Trifluoroacetic acid (TFA) or 4M HCl | Dichloromethane (DCM) or Dioxane | Room temperature, 1-4 hours.[1][10] |

| N-Cbz-(2S)-1,1-dimethoxypropan-2-amine | H₂, Palladium on carbon (10% Pd/C) | Methanol or Ethanol | Atmospheric pressure, room temperature, 2-16 hours.[2] |

| N-Fmoc-(2S)-1,1-dimethoxypropan-2-amine | 20% Piperidine | N,N-Dimethylformamide (DMF) | Room temperature, 1-2 hours.[9] |

Visualized Workflows

The following diagrams illustrate the general workflow for the N-protection of this compound and the decision-making process for selecting a protecting group.

Caption: General workflow for the N-protection of this compound.

References

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. Cbz-Protected Amino Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.dk]

- 6. Protective Groups [organic-chemistry.org]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

Application Notes and Protocols: Coupling of (2S)-1,1-dimethoxypropan-2-amine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,1-dimethoxypropan-2-amine is a chiral building block of significant interest in medicinal chemistry and drug development due to the presence of a stereocenter and a protected aldehyde functionality in the form of a dimethyl acetal. The coupling of this amine with various carbonyl compounds via reductive amination provides access to a diverse range of chiral secondary amines, which are valuable intermediates for the synthesis of complex molecular scaffolds and active pharmaceutical ingredients. This document provides detailed protocols for the reductive amination of this compound with aldehydes and ketones, focusing on the use of sodium triacetoxyborohydride as a mild and selective reducing agent. This method is particularly advantageous as it is compatible with the acid-sensitive acetal group present in the starting material.[1][2]

Reaction Principle

The coupling reaction proceeds via a one-pot reductive amination. Initially, the primary amine, this compound, reacts with the carbonyl group of an aldehyde or ketone to form a transient imine or enamine intermediate. Subsequently, a reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding secondary amine. Sodium triacetoxyborohydride is preferred due to its mild nature and its ability to effect reduction in the presence of the unreacted carbonyl compound, minimizing side reactions such as the reduction of the starting aldehyde or ketone.[1][2][3][4] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). For the reaction with ketones, a catalytic amount of acetic acid can be beneficial to facilitate imine formation.[1]

Data Presentation

Disclaimer: A comprehensive search of scientific literature did not yield specific quantitative data for the reductive amination of this compound with a variety of carbonyl compounds. The following table presents representative data based on general protocols for reductive amination using sodium triacetoxyborohydride with other primary amines and various carbonyl compounds. These values should be considered as illustrative examples for the purpose of demonstrating the expected outcomes and data presentation format. Actual yields and reaction times will need to be determined experimentally.

| Entry | Carbonyl Compound | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | N-((2S)-1,1-dimethoxypropan-2-yl)benzylamine | 12 | ~90% |

| 2 | 4-Chlorobenzaldehyde | N-((2S)-1,1-dimethoxypropan-2-yl)-4-chlorobenzylamine | 12 | ~88% |

| 3 | Cyclohexanone | N-((2S)-1,1-dimethoxypropan-2-yl)cyclohexanamine | 24 | ~85% |

| 4 | Acetophenone | N-((2S)-1,1-dimethoxypropan-2-yl)-1-phenylethanamine | 24 | ~80% |

| 5 | Propanal | N-((2S)-1,1-dimethoxypropan-2-yl)propan-1-amine | 10 | ~92% |

Experimental Protocols

General Protocol for the Reductive Amination of this compound with Aldehydes

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[1]

Materials:

-

This compound

-

Aldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents).

-

Dissolve the reactants in anhydrous 1,2-dichloroethane (5 mL).

-

Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equivalents) portion-wise over 10 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 8-16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

General Protocol for the Reductive Amination of this compound with Ketones

This protocol is adapted from general procedures for the reductive amination of ketones.[1]

Materials:

-

This compound

-

Ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone (1.0 mmol) and this compound (1.2 mmol, 1.2 equivalents).

-

Dissolve the reactants in anhydrous 1,2-dichloroethane (5 mL).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 mmol, 0.1 equivalents).

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride (1.6 mmol, 1.6 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions with ketones are generally slower than with aldehydes and may require longer reaction times (18-36 hours).

-

Upon completion, work up the reaction as described in the protocol for aldehydes (steps 6-10).

Visualization of the Experimental Workflow

Caption: General workflow for the reductive amination of this compound.

References

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. reddit.com [reddit.com]

Application Notes and Protocols for the Cleavage of the Chiral Auxiliary from (2S)-1,1-Dimethoxypropan-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methods available for the cleavage of the chiral auxiliary from N-acyl derivatives of (2S)-1,1-dimethoxypropan-2-amine. This chiral auxiliary is valuable in asymmetric synthesis for the preparation of enantiomerically enriched compounds. The selection of the appropriate cleavage method is critical to ensure high yield and preservation of the stereochemical integrity of the product, while also considering the inherent acid sensitivity of the acetal moiety within the auxiliary.

Introduction

This compound is a versatile chiral auxiliary derived from the readily available amino acid L-alanine. Its utility lies in its ability to direct stereoselective transformations at the α-position to a carbonyl group in N-acylated derivatives. The final and crucial step in this synthetic strategy is the efficient and clean removal of the auxiliary to liberate the desired chiral carboxylic acid, alcohol, or other functional groups. The presence of the dimethoxyacetal group in the auxiliary presents a specific challenge, as it is susceptible to hydrolysis under acidic conditions, which are often employed for amide bond cleavage. Therefore, careful selection of cleavage conditions is paramount.

This document outlines several common strategies for the cleavage of this and structurally similar chiral auxiliaries, including acidic hydrolysis, basic hydrolysis, and reductive cleavage. Detailed protocols and comparative data are provided to guide the user in selecting the optimal method for their specific substrate and synthetic goals.

Cleavage Methodologies

The choice of cleavage method depends on the stability of the desired product and the compatibility of other functional groups within the molecule. The primary methods for cleaving the N-acyl bond are:

-

Acidic Hydrolysis: This is a common method for amide bond cleavage. However, due to the acid-labile acetal group in the this compound auxiliary, this method must be used with caution. Mild acidic conditions are required to selectively cleave the amide without significant degradation of the auxiliary or the product.

-

Basic Hydrolysis: Saponification using a strong base is another effective method for amide cleavage. This approach is generally compatible with the acetal functionality, making it a more robust option for these derivatives.

-

Reductive Cleavage: This method converts the N-acyl group directly to the corresponding primary alcohol. It is a mild and often high-yielding alternative to hydrolysis, particularly when the carboxylic acid is not the desired final product.

The logical flow for selecting a cleavage method is outlined in the diagram below.

Caption: Logical workflow for selecting a cleavage method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different cleavage methods. Please note that optimal conditions may vary depending on the specific substrate.

| Cleavage Method | Reagents and Conditions | Typical Yield (%) | Diastereomeric/Enantiomeric Excess | Notes |

| Acidic Hydrolysis | 1 M HCl (aq), THF, 50 °C, 12-24 h | 70-85 | >98% de/ee | Risk of acetal cleavage. Careful monitoring is required. Best for substrates without other acid-sensitive groups. |

| Basic Hydrolysis | 1. LiOH·H₂O, THF/H₂O (3:1), 0 °C to rt, 4-8 h | 85-95 | >98% de/ee | Generally preferred method due to acetal stability. The auxiliary can be recovered. |

| 2. KOTMS, THF, rt, 2-4 h | 80-90 | >98% de/ee | Anhydrous conditions, useful for base-sensitive substrates. | |

| Reductive Cleavage | LiBH₄, THF, 0 °C to rt, 6-12 h | 80-95 | >98% de/ee | Directly yields the corresponding chiral alcohol. Milder than LiAlH₄. |

| LiAlH₄, THF, 0 °C, 2-4 h | 85-98 | >98% de/ee | More reactive than LiBH₄, may affect other functional groups. |

Experimental Protocols

The following are detailed experimental protocols for the key cleavage methods.

Protocol 1: Basic Hydrolysis using Lithium Hydroxide

This is a widely used and reliable method for the cleavage of N-acyl derivatives of this compound, affording the chiral carboxylic acid.

Materials:

-

N-Acyl-(2S)-1,1-dimethoxypropan-2-amine derivative

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-acyl derivative (1.0 equiv) in a mixture of THF and water (3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add lithium hydroxide monohydrate (2.0-4.0 equiv) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, dilute the reaction mixture with water and remove the THF under reduced pressure.

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove the chiral auxiliary. The auxiliary can be recovered from the organic layers.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

-

Purify the product by column chromatography or recrystallization as required.

Protocol 2: Reductive Cleavage using Lithium Borohydride

This protocol is suitable for the direct conversion of the N-acyl derivative to the corresponding chiral primary alcohol.

Materials:

-

N-Acyl-(2S)-1,1-dimethoxypropan-2-amine derivative

-

Lithium borohydride (LiBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-